molecular formula C11H8BrNO3 B6146986 methyl 7-bromo-4-hydroxyquinoline-2-carboxylate CAS No. 495407-25-5

methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Cat. No.: B6146986
CAS No.: 495407-25-5
M. Wt: 282.1
InChI Key:
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Description

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry and industrial processes. The compound features a quinoline core, which is a heterocyclic aromatic organic compound with a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-4-hydroxyquinoline-2-carboxylate typically involves the bromination of 4-hydroxyquinoline followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 7-position of the quinoline ring. The resulting 7-bromo-4-hydroxyquinoline is then esterified using methanol and a suitable acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-bromo-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes involved in cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the ester group increases its lipophilicity, improving its ability to penetrate biological membranes .

Properties

CAS No.

495407-25-5

Molecular Formula

C11H8BrNO3

Molecular Weight

282.1

Purity

95

Origin of Product

United States

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